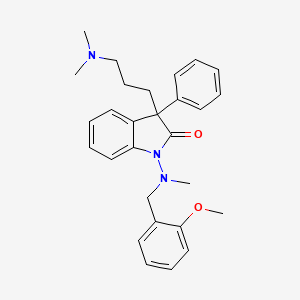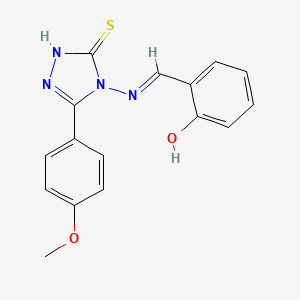
3-(Cinnamylthio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cinnamylthio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine is a heterocyclic compound that features a triazole ring substituted with cinnamylthio and pyridinyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cinnamylthio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine typically involves the reaction of 3-pyridinyl-1,2,4-triazole with cinnamyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Cinnamylthio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cinnamylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of new triazole derivatives with different substituents.
Aplicaciones Científicas De Investigación
3-(Cinnamylthio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(Cinnamylthio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or interact with cellular receptors, leading to the disruption of vital biological processes in pathogens or cancer cells. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Similar Compounds
3-(Pyridinyl)-1,2,4-triazole: Lacks the cinnamylthio group but shares the triazole and pyridinyl moieties.
Cinnamylthio derivatives: Compounds with similar cinnamylthio groups but different core structures.
Uniqueness
3-(Cinnamylthio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine is unique due to the combination of the cinnamylthio and pyridinyl groups on the triazole ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable compound for research and development in various fields.
Propiedades
Número CAS |
675842-04-3 |
|---|---|
Fórmula molecular |
C16H15N5S |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
3-[(E)-3-phenylprop-2-enyl]sulfanyl-5-pyridin-3-yl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C16H15N5S/c17-21-15(14-9-4-10-18-12-14)19-20-16(21)22-11-5-8-13-6-2-1-3-7-13/h1-10,12H,11,17H2/b8-5+ |
Clave InChI |
JAEFXGLOCORMMM-VMPITWQZSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/CSC2=NN=C(N2N)C3=CN=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C=CCSC2=NN=C(N2N)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3-fluorophenyl)methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-amine](/img/structure/B12008362.png)

![3,4-dihydronaphtho[1,8-bc]azepin-2(1H)-one](/img/structure/B12008369.png)
![(5E)-2-(4-butoxyphenyl)-5-(4-ethoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12008381.png)
![N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}heptanamide](/img/structure/B12008389.png)

![N-cyclohexyl-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12008414.png)

![2-[(4-chlorophenyl)methyl]-4-cyclohexyl-1-methoxybenzene](/img/structure/B12008418.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(3-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12008422.png)
![2-{4-allyl-5-[(1-naphthylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12008425.png)
![4-[(4-methylbenzyl)oxy]-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B12008430.png)
![2-[(E)-N-hydroxy-C-tridecylcarbonimidoyl]-4-methoxyphenol](/img/structure/B12008448.png)
![1,2,3,5-Tetrachloro-4-[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B12008449.png)
